molecular formula C6H12N2 B1400646 6-Methyl-3,6-diazabicyclo[3.2.0]heptane CAS No. 1300091-93-3

6-Methyl-3,6-diazabicyclo[3.2.0]heptane

货号: B1400646
CAS 编号: 1300091-93-3
分子量: 112.17 g/mol
InChI 键: ACXCQTFLEBVHNU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Overview of 6-Methyl-3,6-diazabicyclo[3.2.0]heptane

This compound represents a distinctive member of the diazabicyclo compound family, characterized by its unique bicyclic structure incorporating two nitrogen atoms within a seven-membered ring system. The compound possesses the molecular formula C₆H₁₂N₂ and exhibits a molecular weight of 112.17 grams per mole, distinguishing it from other bicyclic amines through its specific structural arrangement. The systematic nomenclature reflects its complex architecture, where the numbers in brackets [3.2.0] indicate the bridge connectivity pattern, with the methyl group positioned at the 6-position of the bicyclic framework.

The structural characteristics of this compound are particularly noteworthy due to the presence of two stereogenic centers, which give rise to multiple stereoisomeric forms with distinct biological activities. The International Union of Pure and Applied Chemistry name for one specific stereoisomer is (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane, highlighting the importance of stereochemistry in defining the compound's properties. The bicyclic nature of the molecule imposes significant conformational constraints compared to linear or monocyclic analogues, contributing to its unique binding characteristics and biological selectivity profiles.

The compound's InChI key ACXCQTFLEBVHNU-PHDIDXHHSA-N provides a unique identifier for computational chemistry applications and database searches. Multiple Chemical Abstracts Service registry numbers exist for different stereoisomeric forms and salt preparations, including 1419075-91-4 for the (1R,5S) stereoisomer and various numbers for derivative compounds. This multiplicity of identifiers reflects the compound's significance in chemical research and its various synthetic preparations that have been developed for specific research applications.

Historical Context and Discovery

The development of this compound emerged from extensive research efforts focused on creating novel neuronal nicotinic acetylcholine receptor ligands during the early 2000s. The foundational work by Ji and colleagues at Abbott Laboratories in 2007 marked a pivotal moment in the compound's history, where systematic structure-activity relationship studies led to the identification of 3,6-diazabicyclo[3.2.0]heptane derivatives as potent and selective receptor ligands. This research represented a significant advancement in understanding how bicyclic frameworks could be optimized for specific receptor subtype selectivity.

The historical development of this compound class was driven by the need to identify alternatives to existing nicotinic receptor ligands that often lacked the desired selectivity profiles for therapeutic applications. Previous research had established that neuronal nicotinic acetylcholine receptors played crucial roles in cognitive function, pain management, and various neurological disorders, creating a strong impetus for developing more selective modulators. The discovery that specific substitution patterns on the diazabicyclo framework could dramatically alter receptor binding profiles represented a breakthrough in medicinal chemistry approaches to this target class.

Early synthetic efforts focused on developing efficient routes to access the bicyclic core structure while maintaining control over stereochemistry. The initial publications described palladium-mediated coupling reactions with halopyridines as key transformations for installing the necessary pharmacophoric elements. These methodological advances enabled the systematic exploration of structure-activity relationships that ultimately led to the identification of the 6-methyl derivative as a particularly promising scaffold for further development.

The compound's entry into the PubChem database in 2013 marked its formal recognition as a distinct chemical entity worthy of systematic study. Since then, multiple research groups have contributed to expanding the understanding of its chemical properties, synthetic accessibility, and biological activities, establishing it as an important tool compound for neurobiological research applications.

Significance in Modern Chemical Research

The significance of this compound in contemporary chemical research extends across multiple disciplinary boundaries, encompassing medicinal chemistry, neurobiological research, and synthetic methodology development. Its primary importance lies in its exceptional selectivity for alpha4beta2 nicotinic acetylcholine receptor subtypes, where it demonstrates binding affinities in the nanomolar range while maintaining minimal activity at other receptor subtypes. This selectivity profile has made it an invaluable tool for investigating the specific roles of different nicotinic receptor subtypes in neurological function and disease states.

Structure-activity relationship studies have revealed that the 6-methyl substitution provides optimal binding characteristics compared to other alkyl substituents or unsubstituted analogues. Research demonstrates that compounds containing this structural motif exhibit Ki values ranging from 0.023 to 0.056 nanomolar for alpha4beta2 receptors, representing some of the most potent ligands reported in the literature. The remarkable potency combined with exceptional selectivity has established these compounds as reference standards for receptor pharmacology studies and as lead structures for drug discovery programs targeting cognitive enhancement and neurodegenerative diseases.

The compound has also gained prominence in radiochemistry applications, where carbon-11 labeled derivatives have been developed for positron emission tomography imaging studies. These radiolabeled analogues enable non-invasive investigation of nicotinic receptor distribution and occupancy in living subjects, providing crucial insights into receptor pharmacology and disease-related changes in receptor expression patterns. The successful development of these imaging agents demonstrates the compound's versatility beyond traditional pharmacological applications.

Recent investigations have expanded the scope of this compound research to include its potential applications in treating various neurological and psychiatric conditions. Studies have examined its effects on cellular proliferation, apoptosis induction, and cell cycle regulation in cancer research contexts, suggesting broader biological activities beyond its established neurological targets. These findings have opened new avenues for exploring the compound's therapeutic potential across diverse disease areas.

Scope and Objectives of the Review

This comprehensive review aims to provide a systematic examination of the current state of knowledge regarding this compound, encompassing its chemical properties, synthetic methodologies, biological activities, and research applications. The primary objective is to consolidate the dispersed literature surrounding this compound into a cohesive resource that will facilitate future research efforts and provide guidance for investigators considering its use in their research programs. The review will emphasize the compound's unique structural features and how these translate into its distinctive biological activity profile.

A key focus of this review will be the detailed analysis of structure-activity relationship data that has been accumulated across multiple research groups. This analysis will include examination of how different stereoisomeric forms contribute to biological activity, the effects of various synthetic modifications on receptor binding profiles, and the relationship between chemical structure and selectivity patterns. The review will also address the synthetic strategies that have been developed for accessing this compound class and its derivatives, providing practical guidance for researchers interested in preparing related structures.

The biological activity section will comprehensively examine the compound's interactions with various nicotinic acetylcholine receptor subtypes, including detailed analysis of binding affinity data, functional activity measurements, and selectivity profiles. Particular attention will be given to understanding the molecular mechanisms underlying its exceptional selectivity for alpha4beta2 receptors and how this selectivity can be leveraged for therapeutic applications. The review will also examine emerging applications in areas beyond traditional neuropharmacology, including its potential roles in cancer research and other therapeutic areas.

属性

IUPAC Name

6-methyl-3,6-diazabicyclo[3.2.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-4-5-2-7-3-6(5)8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXCQTFLEBVHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cyclization of Precursors via Transition Metal Catalysis

Method Overview:
The most common approach involves the cyclization of suitable linear or partially cyclized precursors under transition metal catalysis. This method typically employs 1,6-enynes or related compounds as starting materials, which undergo cycloisomerization to form the bicyclic core.

Reaction Conditions:

  • Catalysts: Platinum(II), Gold(I), or other transition metals
  • Solvents: Organic solvents such as dichloromethane or acetonitrile
  • Temperature: Elevated temperatures (around 50–100°C)
  • Duration: Several hours, optimized for yield

Process Steps:

  • Synthesis of the precursor (often a 1,6-enyne derivative)
  • Catalytic cycloisomerization under inert atmosphere
  • Purification via chromatography

Research Findings:
A study indicates that this method yields high purity of the bicyclic core, with the methyl substitution introduced subsequently or during precursor synthesis (see).

Nucleophilic Substitution and Alkylation

Method Overview:
Another approach involves the alkylation of a diazabicyclo compound with methylating agents, such as methyl iodide or methyl triflate, under basic conditions.

Reaction Conditions:

  • Reagents: Methyl iodide or methyl triflate
  • Base: Potassium carbonate or sodium hydride
  • Solvent: Acetone or DMF
  • Temperature: Room temperature to mild heating (~50°C)

Process Steps:

  • Preparation of the parent diazabicyclo[3.2.0]heptane
  • Alkylation with methylating agent
  • Work-up and purification

Research Findings:
This method effectively introduces the methyl group at the 6-position, especially when the nitrogen atoms are protected or selectively reactive (see).

Formal Synthesis via Multi-Step Pathways

Method Overview:
A more elaborate route involves multistep synthesis starting from simpler heterocycles or amino precursors:

  • Step 1: Synthesis of a suitable amino precursor, such as a substituted pyridine derivative.
  • Step 2: Cyclization of the amino precursor to form the diazabicyclic core.
  • Step 3: Methylation at the 6-position through nucleophilic substitution or electrophilic methylation.

Reaction Conditions:

  • Cyclization often involves acid or base catalysis
  • Methylation employs methyl halides or methyl triflate
  • Purification via recrystallization or chromatography

Research Findings:
This pathway allows for structural modifications and fine-tuning of the compound's stereochemistry, which can influence biological activity (see,).

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reactions Catalysts/Reagents Typical Conditions Advantages Limitations
Transition Metal-Catalyzed Cyclization 1,6-enynes or related precursors Cycloisomerization Pt(II), Au(I) 50–100°C, inert atmosphere High yield, regioselectivity Requires precursor synthesis
Nucleophilic Alkylation Diazabicyclo[3.2.0]heptane derivatives Alkylation Methyl iodide/triflate Room temp to 50°C Simple, direct methylation Selectivity issues
Multi-Step Synthesis Amino precursors, heterocycles Cyclization, methylation Acid/base, methylating agents Variable Structural diversity Longer process, multiple steps

Research Findings and Considerations

  • Selectivity: Methylation at the 6-position can be achieved selectively using methylating agents under controlled conditions, with the choice of protecting groups influencing regioselectivity.
  • Catalysis: Transition metal catalysis enhances the efficiency of cyclization, with recent advances improving yields and stereoselectivity.
  • Scale-up Potential: Continuous flow reactors and optimized catalytic conditions facilitate industrial-scale synthesis, as indicated in recent chemical manufacturing reports ().

化学反应分析

Types of Reactions

6-Methyl-3,6-diazabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .

科学研究应用

6-Methyl-3,6-diazabicyclo[3.2.0]heptane has several applications in scientific research:

作用机制

The mechanism of action of 6-Methyl-3,6-diazabicyclo[3.2.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. This interaction can modulate biochemical pathways and lead to various biological effects .

相似化合物的比较

Table 1: Structural and Physicochemical Properties

Compound Name Bicyclic System Substituents Molecular Formula Average Mass (g/mol) Key Features
6-Methyl-3,6-diazabicyclo[3.2.0]heptane 3.2.0 Methyl at N6 C₆H₁₂N₂ 112.176 Two nitrogen atoms; flexible scaffold
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one 3.1.1 Benzyl at N3, ketone at C6 C₁₃H₁₅NO 201.27 Single nitrogen; ketone functionality
2,6-Diazabicyclo[3.2.0]heptan-7-one 3.2.0 Ketone at C7, variable R-groups C₆H₈N₂O 138.15 (base) Dual nitrogen; ketone enhances rigidity
N-Boc-3,6-diazabicyclo[3.1.1]heptane 3.1.1 Boc-protected N3 C₁₁H₂₀N₂O₂ 212.29 Larger ring system; tert-butyl carbamate
2,5-Diazabicyclo[2.2.1]heptane (DBH) 2.2.1 Two nitrogen atoms C₅H₁₀N₂ 98.15 Piperazine homologue; rigid structure

Key Observations :

  • Ring System : The 3.2.0 system (e.g., this compound) offers a balance of rigidity and flexibility, while 3.1.1 systems (e.g., 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one) are more constrained .
  • Steric Effects : Bulky substituents (e.g., benzyl or Boc groups) influence solubility and receptor binding .

This compound and Derivatives

  • Radiolabeling : Derivatives like [¹¹C]A-752274 are synthesized via Pd-catalyzed Suzuki couplings and radiomethylation using [¹¹C]methyl triflate, achieving radiochemical purity >95% .
  • Salt Formation : Trifluoroacetate or hydrochloride salts improve stability and solubility. For example, (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride is synthesized with >97% purity .

Comparison with Other Bicyclic Amines

  • 3-Azabicyclo[3.1.1]heptane Derivatives : Synthesized via hydrogenation of ketones using Pd(OH)₂/C catalysts .
  • 2,6-Diazabicyclo[3.2.0]heptan-7-ones : Prepared via [3+2] cycloadditions, yielding compounds with iodinated or brominated substituents (e.g., 4-iodo-6-cyclohexyl derivatives, 75% yield) .

Physicochemical Properties

α7-nAChR Targeting

  • Potency: (1R,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane derivatives exhibit sub-nanomolar binding affinity (Ki = 0.5 nM) for α7-nAChR, making them superior to non-methylated analogs .
  • Therapeutic Use : (1S,5S)-3-(5,6-Dichloro-3-pyridinyl)-3,6-diazabicyclo[3.2.0]heptane is patented as an analgesic targeting nicotinic receptors .

Comparative Efficacy

  • 2,5-Diazabicyclo[2.2.1]heptane (DBH) : Less potent at α7-nAChR but widely used in peptide mimetics due to rigidity .
  • 3-Azabicyclo[3.1.1]heptanes : Moderate activity at dopaminergic receptors (e.g., Ki = 255 nM for D₂ receptors) .

生物活性

6-Methyl-3,6-diazabicyclo[3.2.0]heptane is a heterocyclic compound notable for its bicyclic structure containing nitrogen atoms, which positions it within the diazabicyclo family. The unique structural features of this compound contribute to its diverse biological activities, particularly as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₂N₂
  • CAS Number : 1300091-93-3

The compound's bicyclic structure allows for unique interactions with biological targets, particularly through its nitrogen atoms, which can form hydrogen bonds and coordinate with metal ions.

The biological activity of this compound primarily involves its interaction with nAChRs. These receptors are crucial for neurotransmission in the central and peripheral nervous systems. The compound has been shown to act as a ligand at various nAChR subtypes, particularly the alpha4beta2 and alpha3beta4 subtypes.

Key Mechanisms:

  • Binding Affinity : The compound exhibits significant binding affinity towards nAChRs, with structure-activity relationship (SAR) studies indicating that specific substitutions on the pyridine ring enhance this affinity.
  • Agonist Activity : Certain derivatives of this compound demonstrate potent agonist activity, influencing neurotransmitter release and neuronal excitability.

Biological Activity Overview

Research has highlighted several important aspects of the biological activity of this compound:

Binding Affinities and Functional Activities

Table 1 summarizes the binding affinities and functional activities of various derivatives of this compound at different nAChR subtypes:

CompoundnAChR SubtypeBinding Affinity (pKi)EC50 (µM)Maximal Response (%)
(1R,5S)-22α4β28.71.9116
(1R,5S)-25α4β29.01.5120
(1R,5R)-39α3β47.529.462

Case Studies

Study on Neuronal Nicotinic Receptors : A series of novel ligands derived from the diazabicyclo[3.2.0]heptane core were synthesized and evaluated for their binding affinities at the alpha4beta2 nAChR subtype. The study found that small substituents on the pyridine ring significantly impacted both binding affinity and agonist activity, with compounds like (1R,5S)-22 showing superior profiles compared to traditional ligands such as nicotine .

Antimicrobial Activity Investigation : Preliminary studies have suggested potential antimicrobial properties of certain derivatives of this compound, indicating its versatility in medicinal applications beyond neuropharmacology .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 6-Methyl-3,6-diazabicyclo[3.2.0]heptane derivatives?

  • Methodological Answer : Key approaches include:

  • Mukaiyama Aldol Reaction : Used to construct the bicyclic scaffold via ketone oxidation and cyclization steps .
  • [2+2] Photocycloaddition : Diallylic amines undergo intramolecular cyclization under UV light to yield exo-6-aryl derivatives .
  • Hydrogenation of Epoxides : Catalytic hydrogenation of intermediates like 3-oxa-6-azabicyclo[3.2.0]heptane derivatives can yield diazabicyclo frameworks .
    • Key Considerations : Reaction conditions (e.g., solvent, temperature) significantly impact yield and stereoselectivity.

Q. How is the stereochemistry of this compound derivatives confirmed?

  • Methodological Answer :

  • X-ray Crystallography : Resolves absolute configurations, as demonstrated for related azabicyclo structures .
  • NMR Analysis : Coupling constants (e.g., JJ-values) and NOE experiments differentiate exo/endo isomers .
    • Example : In radioligand synthesis, 1H^1H-NMR confirmed the stereochemistry of intermediates via distinct splitting patterns (e.g., δ 3.05 ppm, dd, J=11.1,4.8HzJ = 11.1, 4.8 \, \text{Hz}) .

Advanced Research Questions

Q. What strategies address conflicting data in reaction outcomes, such as unexpected ring-opening during hydrogenation?

  • Case Study : Hydrogenation of 3-azabicyclo[3.2.0]heptane derivatives led to C5–C6 bond cleavage (72% yield) instead of aziridine reduction .
  • Resolution :

  • Mechanistic Probes : Isotopic labeling (e.g., 2H^2H) or computational modeling to trace bond cleavage pathways.
  • Alternative Conditions : Use milder reducing agents (e.g., NaBH4_4) or protective groups to stabilize intermediates.

Q. How can regioselectivity be achieved in functionalizing the nitrogen atoms of the diazabicyclo core?

  • Methodological Answer :

  • Orthogonal Protection : Employ tert-butyloxycarbonyl (Boc) or tosyl groups to selectively modify one nitrogen while preserving the other .
  • Catalytic Asymmetric Synthesis : CuI/(R)-Fesulphos catalysts enable enantioselective 1,3-dipolar cycloadditions for chiral derivatives .
    • Example : tert-butyl-protected intermediates allowed sequential functionalization of 2,6-diazabicyclo[3.2.0]heptane .

Q. What pharmacological evaluation methods are used to assess this compound derivatives?

  • Methodological Answer :

  • Radioligand Binding Assays : 11C^{11}C-labeled derivatives (e.g., [11C^{11}C]A-833834) are synthesized for positron-emission tomography (PET) to study neurotransmitter receptor interactions .
  • Enzyme Inhibition Studies : Derivatives are screened against targets like β-glucocerebrosidase using kinetic assays to correlate structure-activity relationships .
    • Data Interpretation : IC50_{50} values and binding affinity (KiK_i) are calculated from dose-response curves.

Data Contradiction Analysis

Q. How do conflicting reports on the thermal stability of bicyclic diazabicyclo derivatives inform experimental design?

  • Contradiction : Some studies report decomposition at >100°C, while others observe stability under similar conditions .
  • Resolution :

  • Controlled Replicates : Repeat experiments with purified intermediates to exclude impurity-driven degradation.
  • Thermogravimetric Analysis (TGA) : Quantify decomposition thresholds and identify stable temperature ranges.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-3,6-diazabicyclo[3.2.0]heptane
Reactant of Route 2
Reactant of Route 2
6-Methyl-3,6-diazabicyclo[3.2.0]heptane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。